molecular formula C11H16ClNO B6324001 N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1158305-74-8

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B6324001
CAS No.: 1158305-74-8
M. Wt: 213.70 g/mol
InChI Key: ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
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Description

N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a specific derivative of the tetrahydropyran (B127337) (THP) heterocyclic system. Its structure is characterized by a saturated six-membered ring containing one oxygen atom, with a phenylamine substituent at the 4-position. The compound is supplied as a hydrochloride salt, a common practice for amine-containing compounds to enhance stability and solubility. nih.gov This combination of a rigid heterocyclic scaffold, a functional amine group, and a salt form makes it a molecule of interest for academic and industrial research, particularly as a building block in the synthesis of more complex molecules.

Compound Properties

Property Value
CAS Number 360058-83-9
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.71 g/mol
MDL Number MFCD11035937

Data sourced from Matrix Scientific. matrixscientific.com

The tetrahydropyran (THP) ring is a structural motif frequently encountered in a vast number of biologically active natural products. researchgate.net This prevalence has driven significant efforts toward the development of efficient and versatile synthetic methods for constructing THP derivatives. researchgate.net

In medicinal chemistry, the THP scaffold is valued for several reasons. It can be considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity, a property that can be leveraged to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The oxygen atom in the ring can also act as a hydrogen bond acceptor, potentially providing an additional point of interaction with biological targets and enhancing binding affinity. pharmablock.comnih.gov The rigid, conformationally restrained nature of the THP ring can also be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. pharmablock.com

The utility of the THP moiety is highlighted in various therapeutic areas. For instance, the THP ring is a key component in the design of HIV protease inhibitors, where it serves as a potent ligand. nih.gov Furthermore, functionalized 4-aminotetrahydropyran (B1267664) scaffolds are recognized as valuable, sp³-rich structures for drug discovery, providing a three-dimensional framework for the synthesis of diverse chemical libraries. nih.govsygnaturediscovery.com

In synthetic chemistry, beyond its role as a core scaffold, the THP group is widely used as a protecting group for alcohols. This application underscores the stability of the heterocyclic system under various reaction conditions and its reliable removal when needed. researchgate.net

The amine functionality is one of the most important and ubiquitous functional groups in chemistry and biology. In the context of this compound, the secondary phenylamine group is a critical feature that dictates much of its chemical reactivity and potential applications.

Amines are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials. acs.org The nitrogen atom's lone pair of electrons confers basic and nucleophilic properties, allowing it to participate in a wide range of chemical transformations. This reactivity makes 4-aminotetrahydropyran derivatives useful reagents and intermediates for the synthesis of more complex molecules. alfa-chemical.com

In medicinal chemistry, the presence of an amine group is often essential for a molecule's biological activity. The 2-phenethylamine motif, a related structure, is found in numerous naturally occurring and synthetic compounds with significant physiological roles, including neurotransmitters and alkaloids. nih.govresearchgate.net Amine groups are crucial for drug-target interactions, often forming key hydrogen bonds or ionic interactions within a receptor's binding site.

The formation of a hydrochloride salt is a common and highly significant modification for amine-containing compounds in research. Converting a basic amine to its hydrochloride salt generally enhances its stability and, most importantly, increases its solubility in aqueous media. This is particularly advantageous for biological assays and for creating formulations that require polar solvents. The salt form provides a stable, solid material that is often easier to handle, weigh, and store than the corresponding free base, which may be an oil or less stable.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSNIOLYTCTGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701863
Record name N-Phenyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360058-83-9
Record name N-Phenyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Phenyltetrahydro 2h Pyran 4 Amine Hydrochloride and Its Structural Analogues

Catalytic Approaches to Tetrahydropyran (B127337) Ring Formation

The tetrahydropyran (THP) ring is a key structural feature, and its stereoselective synthesis is a fundamental challenge in organic chemistry. nih.govbohrium.com Various catalytic methods have been developed to address this, offering routes to highly functionalized and stereochemically defined pyran systems.

Prins Cyclization Strategies for Tetrahydropyran Ring Synthesis

The Prins reaction has emerged as a robust and powerful method for the stereoselective synthesis of the tetrahydropyran skeleton. bohrium.com This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.net The mechanism proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene nucleophile in a stereoselective endo cyclization to form the THP ring. nih.gov

The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state, which allows for the predictable formation of specific diastereomers. nih.gov However, a significant challenge in some Prins cyclizations is the potential for racemization due to competing oxonia-Cope rearrangements. nih.govnih.gov The nature of the substituents on the homoallylic alcohol and the choice of Lewis or Brønsted acid catalyst can significantly influence the reaction pathway and the stereoselectivity of the product. nih.govresearchgate.net Researchers have developed various strategies to overcome these limitations, leading to highly efficient and stereoselective syntheses of polysubstituted tetrahydropyrans. nih.gov

Table 1: Key Features of Prins Cyclization for Tetrahydropyran Synthesis

Feature Description
Reactants Homoallylic alcohol and a carbonyl compound (aldehyde or ketone). researchgate.net
Catalyst Brønsted or Lewis acids (e.g., SnCl₄, TFA). nih.govresearchgate.net
Key Intermediate Oxocarbenium ion. nih.gov
Stereoselectivity Generally proceeds via a chair-like transition state, leading to high diastereoselectivity. nih.gov
Potential Side Reaction Oxonia-Cope rearrangement, which can lead to racemization. nih.govnih.gov

Asymmetric Cycloaddition Reactions for Enantioselective Pyran Construction

Asymmetric cycloaddition reactions provide a powerful and atom-economical approach to the enantioselective synthesis of pyran rings. nih.gov Among these, the hetero-Diels-Alder reaction is a prominent strategy for constructing functionalized tetrahydropyran rings. bohrium.com Chiral Lewis acids and organocatalysts have been successfully employed to induce high levels of enantioselectivity in these transformations. iupac.orgrsc.org

For instance, enantioselective copper(II)/BOX-catalyzed inverse-electron-demand hetero-Diels-Alder reactions of α-aryl substituted vinyl azides with unsaturated keto esters have been shown to produce chiral azido (B1232118) dihydropyrans with excellent enantioselectivities. nih.gov Another innovative approach involves a dual catalyst system, combining a chiral primary amine and an achiral thiourea, to promote highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes. nih.gov These methods offer direct access to chiral, non-racemic pyran derivatives that are valuable precursors for the synthesis of N-phenyltetrahydro-2H-pyran-4-amine hydrochloride and its analogues.

Table 2: Examples of Asymmetric Cycloaddition Reactions for Pyran Synthesis

Reaction Type Catalyst System Key Features
Inverse-electron-demand hetero-Diels-Alder Copper(II)/BOX complex Reacts with vinyl azides to give chiral azido dihydropyrans with high enantioselectivity. nih.gov
Intermolecular [5+2] Cycloaddition Dual catalyst: chiral primary amine and achiral thiourea Cycloaddition of pyrylium ion intermediates with alkenes to yield 8-oxabicyclo[3.2.1]octane derivatives. nih.gov
Diels-Alder Reaction Chiral Titanium Reagent Catalyzes the reaction between 3-alkenoyl-1,3-oxazolidin-2-ones and various dienes to give Diels-Alder adducts with high enantioselectivity. iupac.org

C-N Bond Formation in N-Phenyltetrahydro-2H-pyran-4-amine Derivatives

The formation of the C-N bond between the tetrahydropyran ring and the phenyl group is a critical step in the synthesis of the target molecule. Several modern catalytic methods have been developed for the efficient construction of such bonds.

Palladium-Catalyzed Amination of Aryl Halides

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for the formation of N-aryl amines. organicreactions.orgwiley.com This reaction is widely applicable for the coupling of aryl halides with a broad range of amines, including aliphatic amines like tetrahydro-2H-pyran-4-amine. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. nih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. wiley.com A variety of electron-rich and sterically hindered phosphine ligands have been developed to facilitate the coupling of challenging substrates and to improve reaction rates and yields. wiley.comnih.gov

Table 3: Key Components of Palladium-Catalyzed Amination

Component Role in Catalytic Cycle
Palladium Precatalyst Source of the active Pd(0) catalyst. researchgate.net
Phosphine Ligand Stabilizes the palladium center, promotes oxidative addition and reductive elimination. wiley.comnih.gov
Base Facilitates the deprotonation of the amine to form the palladium amido complex.
Aryl Halide The electrophilic partner in the cross-coupling reaction. organicreactions.org
Amine The nucleophilic partner that forms the C-N bond. nih.gov

Copper-Catalyzed Decarboxylative C(sp3)-N Coupling

A more recent and innovative approach to C(sp3)-N bond formation involves the synergistic combination of copper catalysis and photoredox catalysis. nih.govprinceton.edu This methodology enables the coupling of readily available alkyl carboxylic acids with nitrogen nucleophiles, such as anilines, through a decarboxylative process. epfl.chnih.gov The reaction is applicable to a wide range of primary, secondary, and tertiary alkyl carboxylic acids. princeton.edu

The proposed mechanism involves the photocatalyst absorbing visible light and oxidizing a copper(I) species to copper(II). researchgate.net The reduced photocatalyst then engages with an activated form of the carboxylic acid, leading to the generation of an alkyl radical via decarboxylation. princeton.edu This alkyl radical is then trapped by the copper(II)-amido complex, which subsequently undergoes reductive elimination to form the desired C(sp3)-N bond and regenerate the copper(I) catalyst. princeton.eduresearchgate.net This method offers a mild and efficient alternative for forging the C-N bond in N-phenyltetrahydro-2H-pyran-4-amine derivatives. nih.gov

Intramolecular Ullmann-type C-N Coupling Reactions

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. nih.gov While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient ligand-assisted protocols. nih.gov The intramolecular variant of the Ullmann reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

An efficient intramolecular Ullmann-type C-N coupling can be achieved using a copper(I) iodide catalyst, often in the presence of a base and without the need for an external ligand. researchgate.net This strategy has been successfully applied to the synthesis of complex, fused tetracyclic heterocycles. researchgate.net In the context of synthesizing derivatives of N-phenyltetrahydro-2H-pyran-4-amine, a precursor could be designed where the tetrahydropyran amine and a halogenated arene are tethered, allowing for an intramolecular cyclization to form the desired N-aryl linkage. This approach can offer high efficiency and selectivity due to the proximity of the reacting partners.

Synthesis via Ring Expansion of Monocyclopropanated Heterocycles

A novel and stereoselective approach to the synthesis of pyran derivatives involves the ring expansion of readily available monocyclopropanated heterocycles, particularly those derived from furan. This metal-free methodology utilizes a Brønsted-acid-mediated cyclopropylcarbinyl cation rearrangement as the key step to access highly functionalized dihydro-2H-pyran derivatives, which can be further elaborated to form the saturated tetrahydropyran ring.

The process typically begins with the synthesis of monocyclopropanated furans. These precursors undergo a stereoselective ring-expansion upon treatment with a Brønsted acid, such as trifluoroacetic acid (TFA) or Amberlyst 15. The reaction proceeds through the selective cleavage of the endocyclic cyclopropane (B1198618) C–C bond, leading to a six-membered dihydropyran ring. This transformation is often conducted under microwave irradiation, which can significantly reduce reaction times.

The resulting dihydro-2H-pyran derivatives serve as versatile intermediates. To obtain the saturated tetrahydropyran core, a subsequent hydrogenation step is required. Catalytic hydrogenation using catalysts such as Nickel/Silica (Ni/SiO₂) or various ruthenium complexes can effectively reduce the endocyclic double bond to yield the corresponding tetrahydropyran. For the synthesis of N-phenyl analogues, the resulting saturated pyran can be functionalized at the 4-position, or an amination/arylation sequence can be performed on a suitable precursor. For instance, a primary amine on the tetrahydropyran ring can undergo a copper-catalyzed N-arylation with a phenylboroxine to install the phenyl group.

Starting MaterialCatalyst/ReagentProductYieldReference
Monocyclopropanated FuranAmberlyst 15 (in Methanol)Dihydro-2H-pyran derivative62% crdeepjournal.org
Monocyclopropanated Pyrrole (B145914)TFA/H₂O (9:1)Dihydropyridine derivative79% crdeepjournal.org
3,4-Dihydropyran (DHP)Ni/SiO₂Tetrahydropyran (THP)98% semanticscholar.org
Tetrahydro-2H-pyran-4-aminePhenylboroxine, Cu(OTf)₂N-Phenyltetrahydro-2H-pyran-4-amineModerate to Excellent researchgate.netmdpi.com

Synthesis of Aminated Tetrahydropyrans from Precursors

Established synthetic routes often rely on the construction of the aminated tetrahydropyran scaffold from acyclic or heterocyclic precursors. These methods include the reduction of nitrile-containing intermediates and the derivatization of readily available tetrahydropyran-4-ol.

Reduction of Nitrile Precursors to Primary Amines

One strategy for introducing an amino group involves the reduction of a nitrile precursor, such as 4-cyanotetrahydropyran. This approach yields a structural analogue, 4-(aminomethyl)tetrahydropyran, where the amine is separated from the ring by a methylene (B1212753) group. The reduction of the nitrile functionality to a primary amine is a well-established transformation that can be achieved using various reducing agents.

Commonly employed methods include catalytic hydrogenation or the use of potent hydride reagents. Catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) is an effective method, often performed under a hydrogen atmosphere. To minimize the formation of secondary and tertiary amine by-products, ammonia (B1221849) is sometimes added to the reaction mixture. Alternatively, chemical reduction with strong hydride donors like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) provides a reliable route to the primary amine. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for this transformation.

Nitrile PrecursorReducing SystemProductKey FeaturesReference(s)
Ethanenitrile (example)H₂ / Palladium catalystEthylamineCatalytic, requires pressure/heat semanticscholar.org
General NitrileLiAlH₄ in ether, then acidPrimary AminePotent, non-catalytic method semanticscholar.org
General NitrileH₂ / Raney Nickel (+ NH₃)Primary AmineMinimizes by-products francis-press.com
General NitrileBH₃-THF or BH₃-SMe₂Primary AmineStable borane complexes francis-press.com

Derivatization of Tetrahydropyran-4-ol Intermediates

A highly convergent and widely used route to N-Phenyltetrahydro-2H-pyran-4-amine involves the derivatization of tetrahydropyran-4-ol or its oxidized form, tetrahydropyran-4-one. This ketone is a key intermediate that can be readily synthesized through methods such as the Prins cyclization of homoallylic alcohols with aldehydes or the hydrogenation of pyran-4-one derivatives.

The most direct method to install the N-phenylamine moiety is through the reductive amination of tetrahydropyran-4-one with aniline (B41778). This one-pot reaction typically involves the condensation of the ketone and aniline to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective and mild. Catalytic hydrogenation can also be used for the reduction step. This pathway directly assembles the target structure from readily accessible precursors.

PrecursorReagentsProductYieldReference(s)
Tetrahydropyran-4-oneAniline, NaBH(OAc)₃N-Phenyltetrahydro-2H-pyran-4-amineGood to Excellent
Tetrahydropyran-4-oneAmmonium (B1175870) formate, 10% Pd/CTetrahydro-2H-pyran-4-ylamine HCl-
2,2-dimethyltetrahydro-2H-pyran-4-oneMethanamine, then NaBH₄N,2,2-trimethyltetrahydro-2H-pyran-4-amine- francis-press.com

Phase Transfer Catalysis in Tetrahydropyran Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology can be applied to the synthesis of the tetrahydropyran ring via an intramolecular Williamson ether synthesis. PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the elimination of the need for expensive anhydrous solvents.

In this context, the synthesis of a tetrahydropyran ring would involve the intramolecular cyclization of a suitable precursor, such as a 1,5-halohydrin or a 1,5-dihalide. For example, a 5-halo-1-pentanol can be cyclized under basic conditions. In a biphasic system (e.g., aqueous NaOH and an organic solvent), the alcohol is deprotonated by the base in the aqueous phase to form an alkoxide. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a phosphonium (B103445) salt, then transports the alkoxide anion from the aqueous phase into the organic phase. crdeepjournal.org

Once in the organic phase, the alkoxide is highly reactive and can undergo a rapid intramolecular Sₙ2 reaction, displacing the halide on the other end of the molecule to form the tetrahydropyran ring. The catalyst then returns to the aqueous phase to transport another alkoxide ion, continuing the catalytic cycle. This PTC-driven cyclization provides an efficient route to the core tetrahydropyran structure.

Reaction TypeCatalyst TypeMechanismAdvantagesReference(s)
Intramolecular Williamson Ether SynthesisQuaternary Ammonium Salt (e.g., R₄N⁺X⁻)Transports alkoxide anion from aqueous to organic phase for cyclization.Milder conditions, increased rates, avoids anhydrous solvents. crdeepjournal.org
C, N, O, S-alkylationsOnium Salts, Crown Ethers, PolyethersAnion transport between phases.Increased yields, reduced cycle times, eliminates hazardous reagents. crdeepjournal.org

Mechanistic Investigations of Reactions Involving N Phenyltetrahydro 2h Pyran 4 Amine Hydrochloride

Reaction Pathways and Transition State Analysis

The formation of the tetrahydropyran (B127337) ring can proceed through various reaction pathways, the feasibility and outcomes of which are governed by the energies of their respective transition states. Both computational and experimental studies have been instrumental in mapping these intricate mechanistic landscapes.

Quantum chemical studies are powerful tools for investigating the stages of chemical reactions, including additions, rearrangements, and cyclizations. rsc.org For instance, in the synthesis of pyran derivatives, computational analysis can determine the energy barriers for different steps, such as the initial addition of reactants and the final ring-closing cyclization. rsc.org These studies reveal the relative energies of intermediates and transition states, providing a detailed picture of the reaction mechanism. rsc.org

In the context of tetrahydropyran synthesis, computational studies have been employed to understand the origins of stereoselectivity. For example, investigations into oxy-Michael cyclizations to form 2,6-disubstituted THP rings have revealed the critical role of specific functional groups and reaction conditions in dictating the stereochemical outcome. rsc.orgwhiterose.ac.uk Density Functional Theory (DFT) calculations can model the transition states, showing how different catalysts or additives mediate the reaction. One study demonstrated that a trifluoroacetic acid-catalyzed reaction proceeds through a chair-like transition state, while a TBAF-mediated reaction goes through a boat-like transition state. rsc.orgwhiterose.ac.uk This difference in transition state geometry directly leads to the formation of different stereoisomers. rsc.orgwhiterose.ac.uk The stability of these transition states is often influenced by subtle non-covalent interactions, such as hydrogen bonding, which can be accurately modeled computationally. rsc.orgwhiterose.ac.uk

Table 1: Computationally Determined Transition State Geometries in Tetrahydropyran Synthesis

Catalyst/Conditions Transition State Geometry Resulting Stereochemistry Reference
Trifluoroacetic acid Chair-like 2,6-cis rsc.orgwhiterose.ac.uk
TBAF-mediated Boat-like 2,6-trans rsc.orgwhiterose.ac.uk

This interactive table summarizes the findings from computational studies on the influence of reaction conditions on the transition state geometry and the resulting stereochemical outcome in the synthesis of substituted tetrahydropyrans.

Catalysts and ligands play a pivotal role in directing the outcome of chemical reactions, enhancing reaction rates, and controlling selectivity. In the synthesis of tetrahydropyran derivatives, a wide array of catalysts, including Brønsted acids, Lewis acids, and organocatalysts, are utilized. uva.esnih.govorganic-chemistry.org

Brønsted acids, for example, can mediate the stereoselective cyclization of silylated alkenols to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es Lewis acids are also frequently employed in Prins cyclizations to generate the THP ring. nih.gov The choice of catalyst can be crucial; for instance, in the cyclization of certain epoxy-alcohols, a Brønsted acid catalyst may favor the formation of a five-membered ring (a 5-exo product), whereas a Lewis acid like TIPSOTf can selectively produce the six-membered tetrahydropyran ring (a 6-endo product). nih.gov

The ligands attached to a metal catalyst can significantly influence reactivity and selectivity. nih.gov In enantioselective catalysis, chiral ligands are essential for transferring stereochemical information to the product. nih.govuva.es For example, the enantioselective synthesis of 4H-pyrans has been achieved using an amine-based organocatalyst, where the amide group of the catalyst plays a crucial role in activating the substrate through hydrogen bonding. nih.gov The nature of the ligand can also affect catalyst stability and activity; more electron-withdrawing ligands can enhance catalyst lifetime without compromising reactivity. nih.gov The amine group within a ligand structure has been shown to be essential for achieving high enantioselectivity in certain reactions, likely by enforcing a more organized transition state. nih.gov

Table 2: Selected Catalysts and Their Role in Tetrahydropyran Synthesis

Catalyst Type Specific Example Role in Synthesis Outcome Reference
Brønsted Acid Trifluoroacetic acid Acid-mediated cyclization of silylated alkenols Stereoselective formation of polysubstituted THPs uva.es
Lewis Acid TMSOTf Silyl-Prins cyclization Stereoselective formation of 2,6-disubstituted THPs nih.gov
Lewis Acid TIPSOTf Cyclization of epoxy-alcohols Selective formation of the 6-endo (THP) product nih.gov
Organocatalyst 6'-deoxy-6'-perfluorobenzamido-quinine Formal (3+3) annulation Enantioselective synthesis of 4H-pyrans nih.gov

This interactive table provides examples of different catalysts used in the synthesis of tetrahydropyran derivatives, highlighting their specific roles and the resulting outcomes.

Stereochemical Outcomes and Control in Tetrahydropyran Synthesis

Controlling the three-dimensional arrangement of atoms is a central challenge in organic synthesis. For molecules like N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride, which contains stereocenters, the ability to selectively produce a single stereoisomer is of paramount importance.

Stereodivergent synthesis refers to the ability to selectively produce any stereoisomer of a product from a common starting material by simply changing the reaction conditions or the catalyst. This approach offers significant flexibility and efficiency in accessing a range of stereochemically distinct molecules.

A notable example in tetrahydropyran synthesis is the stereodivergent oxy-Michael cyclization of a hydroxy-functionalized thioester. rsc.orgwhiterose.ac.uk In this reaction, the choice of reagent dictates the stereochemical outcome. The use of trifluoroacetic acid leads to the formation of the 2,6-cis-tetrahydropyran, while buffered tetrabutylammonium (B224687) fluoride (B91410) (TBAF) yields the 2,6-trans isomer. rsc.orgwhiterose.ac.uk Experimental and computational studies have revealed that the 4-hydroxyl group of the substrate is essential for this stereodivergence. rsc.orgwhiterose.ac.uk In the TBAF-mediated reaction, this hydroxyl group forms a crucial hydrogen bond with the cyclizing alkoxide, forcing the reaction to proceed through a boat-like transition state and leading to the trans product. rsc.orgwhiterose.ac.uk Conversely, the acid-catalyzed reaction proceeds through a lower-energy chair-like transition state, resulting in the cis product. rsc.orgwhiterose.ac.uk

Enantioselective catalysis is a powerful strategy for the synthesis of chiral molecules in an enantiomerically pure form. This is typically achieved using a chiral catalyst that creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

In the context of pyran synthesis, various enantioselective methods have been developed. For example, the formal (3+3) annulation of δ-acetoxy allenoates with 1C,3O-bisnucleophiles can be catalyzed by a chiral amine, 6'-deoxy-6'-perfluorobenzamido-quinine, to afford 4H-pyrans with excellent enantioselectivity. nih.gov Mechanistic studies suggest that the amide NH group of the catalyst is crucial, acting as a hydrogen-bond donor to activate the allenoate and enhance its electrophilicity for the subsequent nucleophilic attack. nih.gov

The synthesis of chiral amines, a key feature of the target molecule, has also been extensively studied using enantioselective catalysis, particularly through the asymmetric hydrogenation of imines. semanticscholar.org Chiral phosphorus ligands are often employed in combination with transition metals like iridium or nickel to achieve high levels of asymmetric induction. semanticscholar.org The development of novel chiral ligands and catalysts continues to be a major focus in the field, enabling the efficient and highly selective synthesis of complex chiral molecules. uva.esrsc.org

Derivatization and Structural Modification of N Phenyltetrahydro 2h Pyran 4 Amine Hydrochloride

Introduction of Substituted Phenyl Moieties

The synthesis of analogs of N-Phenyltetrahydro-2H-pyran-4-amine bearing substitutions on the phenyl ring is a key strategy for modifying the compound's properties. These analogs are typically prepared through two primary methods: reductive amination of tetrahydro-4H-pyran-4-one with substituted anilines or through modern cross-coupling reactions.

Reductive amination is a direct and efficient one-pot method. wikipedia.orgmasterorganicchemistry.com It involves the reaction of tetrahydro-4H-pyran-4-one with a substituted aniline (B41778) under acidic conditions to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding N-aryl amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the initial ketone. wikipedia.orgmasterorganicchemistry.com This method allows for the introduction of a wide array of substituted anilines, leading to a diverse library of final compounds.

Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for forming the C-N bond between an aryl halide and an amine. wikipedia.org In this approach, tetrahydro-2H-pyran-4-amine can be coupled with various substituted aryl bromides, iodides, or triflates. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base. youtube.com This method is highly versatile and tolerates a broad range of functional groups on the aromatic partner, making it a cornerstone of modern medicinal chemistry for synthesizing aryl amines. wikipedia.org

Below is a table illustrating the synthesis of various N-(substituted phenyl)tetrahydro-2H-pyran-4-amine derivatives via reductive amination.

Substituted Aniline ReactantProductTypical Reducing Agent
4-FluoroanilineN-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amineSodium triacetoxyborohydride (STAB)
4-ChloroanilineN-(4-Chlorophenyl)tetrahydro-2H-pyran-4-amineSodium triacetoxyborohydride (STAB)
4-MethoxyanilineN-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-amineSodium cyanoborohydride (NaBH₃CN)
3-TrifluoromethylanilineN-(3-Trifluoromethylphenyl)tetrahydro-2H-pyran-4-amineSodium triacetoxyborohydride (STAB)
4-MethylanilineN-(p-tolyl)tetrahydro-2H-pyran-4-amineSodium cyanoborohydride (NaBH₃CN)

Formation of Cyclic Amides and Sulfonamides

The secondary amine functionality of N-Phenyltetrahydro-2H-pyran-4-amine serves as a key handle for constructing more complex, rigid structures such as cyclic amides (lactams) and cyclic sulfonamides. These transformations typically involve a two-step sequence: functionalization of the amine followed by an intramolecular cyclization.

To form a lactam, the nitrogen atom of the parent compound must be tethered to a carboxylic acid or ester functionality. A common strategy involves the N-alkylation of the amine with a haloalkanoate, such as ethyl bromoacetate. This reaction introduces an ester-containing side chain onto the nitrogen atom. Subsequent hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular amide bond formation, yields the desired lactam. The cyclization step is often promoted by standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. organic-chemistry.org The size of the resulting lactam ring (e.g., pyrrolidinone, piperidinone) is determined by the length of the haloalkanoate chain used in the initial alkylation step. organic-chemistry.org

The synthesis of cyclic sulfonamides follows a similar logic. The process begins with the reaction of N-Phenyltetrahydro-2H-pyran-4-amine with a sulfonyl chloride that also contains a leaving group, such as 2-chloroethanesulfonyl chloride. This forms a sulfonamide intermediate bearing a reactive alkyl halide. Treatment of this intermediate with a base can then induce an intramolecular nucleophilic substitution, where the sulfonamide nitrogen displaces the halide to form the heterocyclic ring. nih.govnih.gov This approach provides access to a variety of fused and spirocyclic sulfonamide structures, which are of significant interest in medicinal chemistry.

Synthesis of N-Substituted Analogues

Further modification of the amine nitrogen allows for the synthesis of a vast array of tertiary amine analogues, primarily through alkylation and acylation reactions.

Alkylation of the Amine Nitrogen

The secondary amine of N-Phenyltetrahydro-2H-pyran-4-amine can be converted into a tertiary amine through N-alkylation. While direct alkylation with alkyl halides is possible, it can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination. masterorganicchemistry.comyoutube.com

In this process, N-Phenyltetrahydro-2H-pyran-4-amine is reacted with an aldehyde or a ketone. This reaction forms an intermediate iminium ion, which is subsequently reduced without being isolated. youtube.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose as it is mild and selective for the iminium ion over the carbonyl starting material, allowing the reaction to be performed in a single pot. wikipedia.org This method provides a clean and efficient route to a wide range of N-alkyl, N-cycloalkyl, and N-benzyl derivatives.

The following table presents examples of N-substituted analogues prepared via reductive amination.

Carbonyl ReactantProductReducing Agent
FormaldehydeN-Methyl-N-phenyltetrahydro-2H-pyran-4-amineSodium triacetoxyborohydride
AcetaldehydeN-Ethyl-N-phenyltetrahydro-2H-pyran-4-amineSodium triacetoxyborohydride
AcetoneN-Isopropyl-N-phenyltetrahydro-2H-pyran-4-amineSodium cyanoborohydride
CyclopentanoneN-Cyclopentyl-N-phenyltetrahydro-2H-pyran-4-amineSodium triacetoxyborohydride
BenzaldehydeN-Benzyl-N-phenyltetrahydro-2H-pyran-4-amineSodium triacetoxyborohydride

Acylation Reactions

Acylation of the amine nitrogen to form an amide is a fundamental transformation that introduces a carbonyl group and alters the electronic and physical properties of the molecule. This reaction is typically achieved by treating N-Phenyltetrahydro-2H-pyran-4-amine with an acylating agent in the presence of a base.

The most straightforward method involves the use of reactive acyl chlorides or acid anhydrides. chemguide.co.uk The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is added to neutralize the acid byproduct.

Alternatively, for more sensitive substrates or when starting from a carboxylic acid, modern coupling reagents are employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an amide bond under mild conditions by activating the carboxylic acid. peptide.comnih.govluxembourg-bio.com This approach is broadly applicable and is a mainstay of peptide synthesis and medicinal chemistry. researchgate.net

The table below provides examples of N-acylated analogues.

Acylating AgentBase/Coupling SystemProduct
Acetyl ChlorideTriethylamineN-Phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Benzoyl ChloridePyridineN-Phenyl-N-(tetrahydro-2H-pyran-4-yl)benzamide
Propionic AnhydrideTriethylamineN-Phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
4-Chlorobenzoic acidEDC, HOBt4-Chloro-N-phenyl-N-(tetrahydro-2H-pyran-4-yl)benzamide
Cyclohexanecarboxylic acidHBTU, DIPEAN-Phenyl-N-(tetrahydro-2H-pyran-4-yl)cyclohexanecarboxamide

Preparation of Tetrahydropyran (B127337) Analogs with Modified Ring Systems

While derivatization of the N-phenylamine moiety is common, another avenue for structural modification involves altering the tetrahydropyran (THP) ring itself. wikipedia.org The synthesis of analogs with substituted or modified ring systems typically relies on building the desired ring from acyclic precursors rather than modifying the pre-formed N-phenyltetrahydro-2H-pyran-4-amine.

A powerful strategy for constructing substituted THP rings is the Prins cyclization. mdpi.comresearchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. By choosing appropriately substituted starting materials, one can create highly functionalized tetrahydropyran-4-ol derivatives. These intermediates can then be converted to the corresponding amine analogs through standard functional group manipulations, such as conversion of the alcohol to a leaving group, displacement with azide, and subsequent reduction, followed by N-arylation.

Another important method is the intramolecular oxa-Michael reaction. mdpi.comresearchgate.net In this approach, a δ-hydroxy-α,β-unsaturated ketone or ester is treated with a base, which promotes the cyclization of the hydroxyl group onto the electron-deficient double bond to form the six-membered THP ring. The substitution pattern on the final ring is dictated by the structure of the acyclic precursor. Once the substituted THP core is synthesized, the N-phenylamine group can be introduced as described previously.

These methods provide access to a wide range of analogs where the tetrahydropyran ring is decorated with additional alkyl, aryl, or functional groups at various positions, allowing for a systematic exploration of the structure-activity relationships related to the heterocyclic core.

Computational and Theoretical Studies on N Phenyltetrahydro 2h Pyran 4 Amine Hydrochloride and Its Analogues

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are cornerstones of computational chemistry, allowing researchers to build three-dimensional models of molecules and simulate their motion over time. This provides a dynamic view of molecular behavior and interactions.

Ligand-Protein Interaction Profiling (in vitro focus)

Understanding how a molecule like N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride interacts with biological targets, such as proteins, is fundamental in medicinal chemistry. Ligand-protein interaction profiling uses computational docking and simulation to predict the binding mode and affinity of a ligand within a protein's active site.

For analogues containing the tetrahydropyran (B127337) (THP) scaffold, these interactions are critical for their biological activity. For instance, tetrahydropyran-based structures have been investigated as inhibitors for targets like HIV protease. nih.gov In such cases, the THP ring can engage in significant van der Waals interactions within hydrophobic pockets of the enzyme's active site. nih.gov The amine group of N-Phenyltetrahydro-2H-pyran-4-amine can act as a hydrogen bond donor, while the pyran oxygen can act as a hydrogen bond acceptor, forming key connections with amino acid residues. nih.govcambridgemedchemconsulting.com

Key potential interactions for this class of compounds include:

Hydrogen Bonds: Formed between the amine (NH) group and protein backbone or side-chain acceptors (e.g., Asp, Glu), and between the pyran oxygen and protein donors. nih.govcambridgemedchemconsulting.com

Hydrophobic Interactions: The phenyl group and the aliphatic carbons of the pyran ring can interact with nonpolar residues like Leucine, Valine, and Phenylalanine in the binding pocket. cambridgemedchemconsulting.com

π-Stacking: The aromatic phenyl ring can engage in edge-to-face or face-to-face stacking with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Salt Bridges: If the amine is protonated (as in the hydrochloride salt), it can form strong ionic interactions, combined with hydrogen bonds, with negatively charged aspartate or glutamate (B1630785) residues. cambridgemedchemconsulting.com

MD simulations can further refine these static docking poses, revealing the stability of these interactions over time and the role of water molecules in mediating contacts. nih.gov

Conformational Analysis of Tetrahydropyran Scaffolds

The three-dimensional shape, or conformation, of a molecule is crucial to its ability to bind to a target. beilstein-journals.org The tetrahydropyran ring is not planar and, like cyclohexane (B81311), predominantly adopts a stable "chair" conformation. In monosubstituted tetrahydropyrans, the substituent (in this case, the N-phenylamine group at the C4 position) can be in either an axial or equatorial position.

For most 4-substituted tetrahydropyrans, the chair conformation with the substituent in the equatorial position is energetically favored to minimize steric hindrance. acs.org Theoretical calculations on halogenated pyran analogues of D-talose confirm a strong preference for the chair-like conformation (4C1). beilstein-journals.org Computational studies can precisely calculate the energy difference between these conformers, confirming the most stable arrangement. This analysis is vital because the lowest energy conformer is often the one most likely to exhibit biological activity.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic properties of a molecule. DFT is used to determine the electron distribution, orbital energies, and other fundamental molecular properties. semanticscholar.orgnih.gov

Electronic Structure Analysis

DFT calculations allow for the analysis of the electronic structure of this compound. This includes mapping the molecular electrostatic potential (MEP) and analyzing the frontier molecular orbitals (HOMO and LUMO). nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (electron-rich) would be expected around the pyran oxygen and the π-system of the phenyl ring, indicating sites prone to electrophilic attack. Regions of positive potential (electron-poor) would be concentrated around the amine hydrogens, particularly in its protonated hydrochloride form, highlighting sites for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For N-Phenyltetrahydro-2H-pyran-4-amine, the HOMO is likely to be localized on the electron-rich phenylamine moiety, while the LUMO may be distributed across the aromatic ring. These orbitals are central to charge-transfer interactions within the molecule and with its biological targets. nih.gov

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. semanticscholar.org By calculating the molecular geometry and electronic properties, DFT methods can simulate these spectra. mdpi.com

The theoretical vibrational frequencies calculated by DFT can be compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. nih.gov While there might be discrepancies due to the calculations being performed on a single molecule in the gas phase versus the experimental state (solid or solution), the theoretical data is invaluable for assigning specific vibrational modes. semanticscholar.orgnih.gov Similarly, NMR chemical shifts (1H and 13C) can be calculated and correlated with experimental spectra to aid in structural elucidation and conformational analysis.

Computational MethodParameter PredictedApplication to N-Phenyltetrahydro-2H-pyran-4-amine HCl
DFT/B3LYPOptimized GeometryProvides bond lengths, bond angles, and dihedral angles for the most stable conformer. mdpi.com
DFT/B3LYPVibrational FrequenciesCorrelates with experimental IR spectra for functional group identification. mdpi.com
TD-DFTElectronic TransitionsPredicts UV-Vis absorption spectra based on electron transfers (e.g., HOMO-LUMO transitions). mdpi.com
GIAO-DFTNMR Chemical ShiftsAids in the assignment of 1H and 13C NMR signals.
DFTHOMO/LUMO EnergiesDetermines electronic stability, reactivity, and charge transfer properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. rutgers.edu For analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

In a hypothetical QSAR study on a series of N-Phenyltetrahydro-2H-pyran-4-amine analogues, descriptors could include:

Physicochemical Properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic Properties: Dipole moment, atomic charges, HOMO/LUMO energies derived from quantum calculations.

Topological Indices: Descriptors of molecular size, shape, and branching.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by analyzing the 3D properties of molecules. nih.gov In a CoMFA study, a set of aligned analogues are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. The model then relates variations in these fields to changes in biological activity.

For a series of tetrahydropyran derivatives, a CoMFA model could reveal that:

Sterically favorable regions: A bulky substituent on the phenyl ring at a specific position might enhance activity.

Electropositive favorable regions: An electron-withdrawing group on the phenyl ring could increase potency by favorably interacting with a negative potential region in the receptor.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of compounds with their 3D shapes and steric and electrostatic properties. While specific CoMFA studies on this compound are not extensively documented in publicly available literature, research on analogous substituted tetrahydropyran (THP) derivatives provides a strong framework for understanding its potential structure-activity relationships.

A notable study on a series of THP derivatives as serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporter inhibitors utilized CoMFA to rationalize their inhibitory potency. nih.gov In this research, a dataset of 29 molecules was analyzed, with 23 compounds forming a training set to build the CoMFA models. The resulting models demonstrated a significant correlation between the steric and electrostatic fields of the molecules and their biological activities. nih.gov

The CoMFA models were generated based on a pharmacophore-based alignment, which proved superior to simple atom-based fitting. The statistical significance of the models was robust, indicating their predictive power. A key finding was that steric fields had a more dominant contribution to the bioactivity compared to electrostatic fields. nih.gov The visual representation of the CoMFA results, known as contour maps, highlighted specific regions around the molecular scaffold where steric bulk is either favorable or unfavorable for activity.

For instance, green contours in a CoMFA map typically indicate regions where bulky substituents enhance activity, whereas yellow contours suggest that steric hindrance in those areas is detrimental. Similarly, red and blue contours represent regions where negative and positive electrostatic potentials, respectively, are favorable. By analyzing these maps for analogues of N-Phenyltetrahydro-2H-pyran-4-amine, medicinal chemists can strategically modify the molecule to improve its interaction with a biological target.

Table 1: Illustrative CoMFA Statistical Results for Tetrahydropyran Analogues

ParameterValueDescription
q² (Cross-validated r²)0.65Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)0.95Represents the correlation between predicted and actual activity.
F-statistic150.2Shows the statistical significance of the regression model.
Standard Error of Estimate0.25Measures the goodness of fit of the regression model.
Steric Contribution65%Percentage contribution of the steric field to the model.
Electrostatic Contribution35%Percentage contribution of the electrostatic field to the model.

This table is illustrative and based on typical values found in 3D-QSAR studies of similar compounds.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. While CoMFA uses Lennard-Jones and Coulombic fields, CoMSIA evaluates similarity indices based on Gaussian-type functions for five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor. This often provides a more nuanced and interpretable visualization of the structure-activity relationship.

In studies of N-aryl and N-nitrogen class α1A-adrenergic receptor antagonists, which share structural motifs with N-Phenyltetrahydro-2H-pyran-4-amine, CoMSIA has been successfully applied. mdpi.com These analyses generate contour maps that pinpoint the specific physicochemical properties and their spatial arrangement that are critical for biological activity.

The CoMSIA contour maps for related compounds reveal crucial insights. For example:

Steric Fields: Green and yellow contours indicate regions where steric bulk is favored or disfavored, respectively.

Electrostatic Fields: Red contours highlight areas where electronegative groups are preferred, while blue contours show regions where electropositive groups enhance activity.

Hydrophobic Fields: Yellow contours indicate regions where hydrophobic groups increase activity, whereas white contours suggest that hydrophilic groups are more suitable.

Hydrogen Bond Fields: Cyan and purple contours denote favorable positions for hydrogen bond donors and acceptors, respectively.

By examining these CoMSIA maps, researchers can infer that for a hypothetical series of N-Phenyltetrahydro-2H-pyran-4-amine analogues, modifications to the phenyl ring or the tetrahydropyran moiety that align with the favorable regions in the contour maps would likely lead to compounds with improved biological activity.

Table 2: Illustrative CoMSIA Field Contributions for Bioactive Amine Analogues

Physicochemical FieldFavorable ContributionUnfavorable ContributionPercentage Contribution
StericGreen ContoursYellow Contours25%
ElectrostaticBlue/Red Contours-30%
HydrophobicYellow ContoursWhite Contours20%
H-Bond DonorCyan Contours-15%
H-Bond AcceptorPurple Contours-10%

This table is illustrative and based on typical findings in CoMSIA studies.

Machine Learning Applications in Reaction Optimization and Design

Machine learning (ML) is increasingly being applied in chemical research to accelerate discovery and development. beilstein-journals.org For a compound like this compound, ML algorithms can be employed in two primary areas: optimizing the synthetic reactions and designing novel analogues with desired properties.

In the context of reaction optimization, ML models can predict the optimal conditions—such as temperature, solvent, catalyst, and reaction time—to maximize the yield and purity of the final product. nih.gov This is particularly valuable for complex multi-step syntheses. For the synthesis of N-Phenyltetrahydro-2H-pyran-4-amine and its derivatives, which may involve steps like reductive amination or nucleophilic substitution, ML algorithms can be trained on datasets of similar reactions from the chemical literature. beilstein-journals.org These models can then suggest experimental conditions for a new synthesis, significantly reducing the number of experiments required. Bayesian optimization is one such ML technique that has been successfully used to optimize complex chemical reactions, including the synthesis of amines. nih.govnih.gov

For the design of novel analogues, generative deep learning models can be used. nih.gov These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a dataset of known bioactive molecules and then generate new, previously unsynthesized molecules that are predicted to have high activity. A pharmacophore-guided deep learning approach, for instance, can generate molecules that fit a specific 3D arrangement of chemical features necessary for binding to a biological target. nih.gov This allows for the exploration of a vast chemical space to identify novel and potent analogues of N-Phenyltetrahydro-2H-pyran-4-amine.

Table 3: Potential Machine Learning Applications for this compound

Application AreaMachine Learning ModelInput DataPredicted Output
Reaction Optimization Bayesian Optimization, Random ForestReactants, reagents, solvents, temperature, timeReaction yield, selectivity
Novel Analogue Design Generative Adversarial Networks (GANs)Known active molecules, desired propertiesNovel molecular structures with high predicted activity
Property Prediction Graph Neural Networks (GNNs)Molecular structureBioactivity, solubility, toxicity

Structure Activity Relationship Sar Studies of N Phenyltetrahydro 2h Pyran 4 Amine Hydrochloride Derivatives

Influence of Substituent Modifications on Binding Affinity

The nature and position of substituents on the N-phenyl ring of tetrahydropyran (B127337) amine derivatives play a crucial role in modulating their binding affinity for various biological targets, particularly monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

Research on a series of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol derivatives has provided significant insights into these relationships. nih.gov In this series, the N-alkyl-phenyl moiety was subjected to various substitutions. The parent compound with a 4-hydroxyphenyl group exhibited a triple uptake inhibitory profile, with potent activity at DAT, SERT, and NET. nih.gov The introduction of other hydrogen-bond-forming functionalities, such as an amino group at the para position, also conferred potent activity at the NET and a triple uptake inhibitory (TUI) profile. nih.gov

Further studies revealed that the presence of an electron-withdrawing group on the phenyl ring generally has a maximal effect on potency at the DAT. researchgate.net Conversely, modifications to the N-benzylic aromatic ring have been shown to significantly influence the monoamine uptake inhibition profile. For instance, the introduction of a 3-hydroxy or 4-methoxy group on the phenyl ring of a lead compound resulted in derivatives with a triple reuptake inhibitory (TUI) activity profile, showing potent inhibition of all three monoamine transporters. nih.gov

The replacement of the phenyl ring with heterocyclic aromatic moieties also significantly impacts binding affinity and selectivity. For example, replacing the phenyl ring with a thiophene (B33073) or pyrrole (B145914) derivative led to compounds with a dopamine norepinephrine reuptake inhibitory (DNRI) profile. nih.gov

The following table summarizes the binding affinities (Ki, nM) of selected N-aryl tetrahydropyran derivatives for monoamine transporters, illustrating the impact of substituent modifications.

CompoundAromatic MoietyDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Activity Profile
10f 3-Hydroxyphenyl31.340.038.5TUI
10j 4-Methoxyphenyl15.912.929.3TUI
10g Thiophene---DNRI
10i Pyrrole---DNRI

Data sourced from studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol derivatives. nih.gov

Impact of Ring System Variations on SAR

Variations in the core ring system, including the tetrahydropyran moiety and the N-phenyl group, have been explored to understand their impact on the structure-activity relationship. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in this context.

One area of investigation has been the replacement of the phenyl ring with various heterocyclic systems. As mentioned previously, substituting the phenyl ring with heterocycles like furan, thiophene, pyrrole, and pyridine (B92270) in certain tetrahydropyran derivatives resulted in compounds with altered selectivity profiles, such as DNRI or potent and selective DAT activity. nih.gov

Furthermore, the pyran ring itself can be a bioisosteric replacement for other cyclic systems. For example, the successful bioisosteric replacement of a piperidine (B6355638) ring with a pyran moiety has been reported in the development of potent 3,6-disubstituted derivatives targeting the dopamine transporter.

Rational Design of Analogues based on SAR Data

The data gathered from SAR studies provide a foundation for the rational design of new analogues with desired biological activities. The goal is to synthesize novel molecules that have improved affinity, selectivity, and pharmacokinetic properties.

For instance, the observation that electron-withdrawing groups on the N-benzyl moiety enhance DAT inhibitory activity can guide the design of new DAT-selective ligands. researchgate.net Similarly, the finding that specific substitutions on the phenyl ring, such as 3-hydroxy or 4-methoxy groups, can confer a triple uptake inhibitory profile allows for the focused design of potential antidepressants. nih.gov

Pharmacophore modeling is a computational tool that utilizes SAR data to define the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for triple uptake inhibitors based on asymmetric pyran derivatives revealed that a 'folded' conformation was crucial for balanced activity against DAT, SERT, and NET. researchgate.net This model can be used to virtually screen for new compounds or to design novel structures that fit the pharmacophoric features.

The principles of bioisosteric replacement also play a significant role in rational design. By substituting the phenyl ring with heterocycles or saturated rings, chemists can systematically modulate the properties of the parent compound to overcome liabilities such as poor metabolic stability or off-target effects. nih.gov The design of such analogues is a key strategy in modern drug discovery to optimize lead compounds into clinical candidates.

Advanced Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride, a suite of NMR experiments would be necessary to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure.

¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum would provide initial information about the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the tetrahydropyran (B127337) ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the carbons of the phenyl ring and the tetrahydropyran ring.

2D NMR Spectroscopy: To fully assign the complex proton and carbon signals, a series of two-dimensional NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes. Actual experimental values would be required for confirmation.

Atom¹H Chemical Shift (ppm) (Hypothetical)¹³C Chemical Shift (ppm) (Hypothetical)
Phenyl-H7.2-7.4 (m)120-140
Tetrahydropyran-H (axial/equatorial)1.5-4.0 (m)30-70
Amine-H8.0-9.0 (br s)-

For a more detailed conformational analysis of the flexible tetrahydropyran ring, Residual Dipolar Couplings (RDCs) could be employed. RDCs provide information on the orientation of inter-nuclear vectors relative to an external magnetic field. By partially aligning the molecule in a suitable medium (like a liquid crystal), RDCs can be measured and used to refine the three-dimensional structure, offering insights into the ring's puckering and the orientation of the phenylamino (B1219803) substituent.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) would allow for the rapid and direct analysis of this compound in its native state with minimal sample preparation. This technique is useful for a quick confirmation of the presence of the compound.

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the molecular formula as C₁₁H₁₆ClNO.

A hypothetical HRMS data table is shown below:

IonCalculated m/z (Hypothetical)Observed m/z (Hypothetical)
[M+H]⁺214.1044214.1041

The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways for N-Phenyltetrahydro-2H-pyran-4-amine could involve cleavage of the C-N bond or fragmentation of the tetrahydropyran ring.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. If suitable single crystals of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydrochloride and the amine group, which govern the crystal packing.

A hypothetical table of crystallographic data is provided below:

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
V (ų)1334.5
Z4

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a pivotal analytical technique in academic research for elucidating the molecular structure of compounds by identifying their functional groups and vibrational modes. For this compound, IR spectroscopy provides critical insights into the key structural features, including the vibrations of the tetrahydropyran ring, the phenyl group, and the secondary amine hydrochloride moiety. The analysis of the IR spectrum allows for the confirmation of the compound's synthesis and provides details on its molecular architecture.

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The presence of the hydrochloride salt of the secondary amine introduces distinctive spectral features compared to its free base form.

Detailed research findings from spectroscopic studies of analogous compounds allow for the assignment of the principal vibrational bands observed in the IR spectrum of this compound. These assignments are crucial for the structural verification of the molecule. The characteristic absorption frequencies are summarized in the data table below, which outlines the vibrational mode, the corresponding functional group, and the expected wavenumber range.

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchingSecondary Amine Salt (R₂NH₂⁺)2700-2400 (broad)
C-H Stretching (Aromatic)Phenyl Group3100-3000
C-H Stretching (Aliphatic)Tetrahydropyran Ring2960-2850
N-H BendingSecondary Amine Salt (R₂NH₂⁺)1620-1560
C=C StretchingPhenyl Group1600-1450
C-O-C Asymmetric StretchingTetrahydropyran Ring1150-1085
C-N StretchingAryl Amine1335-1250
C-H Out-of-plane BendingPhenyl Group900-675

The broad absorption band observed in the 2700-2400 cm⁻¹ region is a hallmark of the N-H stretching vibration within the secondary ammonium (B1175870) salt (R₂NH₂⁺). This broadening is a result of hydrogen bonding interactions. The aromatic C-H stretching vibrations of the phenyl group typically appear in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the tetrahydropyran ring are found between 2960 and 2850 cm⁻¹.

A significant band for the confirmation of the amine salt is the N-H bending vibration, which is expected to occur in the 1620-1560 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations of the phenyl ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. The strong asymmetric C-O-C stretching vibration of the ether linkage in the tetrahydropyran ring is a prominent feature, typically located between 1150 and 1085 cm⁻¹. The C-N stretching of the aryl amine is expected in the 1335-1250 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the phenyl group can provide information about the substitution pattern and are generally observed in the 900-675 cm⁻¹ range.

N Phenyltetrahydro 2h Pyran 4 Amine Hydrochloride As a Chemical Biology Research Tool

Intermediates in the Synthesis of Complex Heterocyclic Systems

The tetrahydropyran (B127337) (THP) ring is a privileged scaffold in medicinal chemistry, and its derivatives are key intermediates in the synthesis of more complex molecular architectures. While direct examples of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride as a starting material for complex heterocyclic systems are not widely reported, the reactivity of its core structure is well-established. The secondary amine functionality serves as a nucleophile or as a point of attachment for building larger, more intricate heterocyclic frameworks.

The synthesis of various heterocyclic systems often relies on the functional groups appended to a core scaffold. For instance, the amine group in related tetrahydropyran-4-amine derivatives can be acylated, alkylated, or used in cyclization reactions to form fused or spirocyclic heterocyclic systems. The phenyl group on the nitrogen atom influences the reactivity and conformational preference of the amine, which can be exploited in stereoselective syntheses.

The general strategy for utilizing such intermediates involves leveraging the amine as a key reactive site. For example, it can participate in reactions such as:

Pictet-Spengler reaction: Condensation with an aldehyde or ketone followed by cyclization to form tetrahydro-β-carboline or related fused systems, although this is more typical for primary amines.

Amidation and subsequent cyclization: Reaction with a dicarboxylic acid or its derivative could lead to the formation of lactams.

Multi-component reactions: Serving as the amine component in reactions like the Ugi or Passerini reaction to generate diverse libraries of complex molecules.

While specific research detailing these transformations for this compound is limited, the fundamental principles of organic synthesis support its potential as a valuable intermediate. The synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine and its subsequent chemical transformations, such as cyanoethylation and reduction, illustrate the utility of the aminotetrahydropyran core in building more complex structures. researchgate.net

Precursors for Ligand Development in Catalysis Research

In the field of catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. Amines are common precursors for the synthesis of a wide variety of ligands, including phosphine-amine (P,N) ligands, which have found broad applications in asymmetric catalysis.

The this compound scaffold is a potential candidate for the development of novel ligands. The secondary amine can be readily converted into a phosphino-amine by reaction with a chlorophosphine, such as chlorodiphenylphosphine. The resulting ligand would possess both a "hard" nitrogen donor and a "soft" phosphorus donor, a combination that is often beneficial in transition metal catalysis.

The key features that make this compound an interesting ligand precursor include:

Chirality: Although the parent compound is achiral, the tetrahydropyran ring has a defined chair conformation, and substitution on the ring could introduce stereocenters.

Steric and Electronic Tuning: The phenyl group on the nitrogen atom provides steric bulk and influences the electronic properties of the donor atoms. This can be further modified by introducing substituents on the phenyl ring.

Rigidity: The cyclic nature of the tetrahydropyran scaffold imparts a degree of rigidity to the ligand backbone, which can be advantageous in controlling the stereochemical outcome of catalytic reactions.

While no specific catalytic applications using ligands derived from this compound have been reported, the general importance of the aminotetrahydropyran motif in ligand design is recognized. The development of new ligands is a continuous effort in catalysis research, and this compound represents a readily accessible building block for the synthesis of novel ligand architectures.

Exploration of Chemical Space for Novel Molecular Scaffolds

The exploration of chemical space is a cornerstone of modern drug discovery, aiming to identify novel molecular scaffolds with desirable biological activities. The tetrahydropyran ring is considered a "privileged" scaffold because it is frequently found in a large number of bioactive compounds and natural products. chemicalbook.com Its non-planar, three-dimensional structure is often favored in drug design to improve physicochemical properties and to allow for specific interactions with biological targets.

This compound can serve as a starting point for the generation of libraries of diverse compounds, thereby enabling the exploration of new areas of chemical space. The combination of the rigid tetrahydropyran core with the versatile secondary amine functionality allows for the introduction of a wide range of substituents and structural motifs.

Table 1: Key Structural Features and Their Potential for Chemical Space Exploration

Structural Feature Potential for Diversification
Tetrahydropyran Ring Provides a rigid, 3D scaffold. Can be further substituted to introduce stereocenters and modulate physicochemical properties.
Secondary Amine A key functional group for a variety of chemical transformations, including acylation, alkylation, arylation, and reductive amination.

| Phenyl Group | Can be substituted at the ortho-, meta-, or para-positions to explore structure-activity relationships (SAR). |

The use of such scaffolds in the construction of compound libraries for high-throughput screening is a common strategy in the pharmaceutical industry. The tetrahydropyran-4-amine core can be decorated with different functional groups to create a library of analogues with diverse pharmacological profiles. While specific library synthesis based on this compound is not documented, the principles of combinatorial chemistry and scaffold-based drug design highlight its potential in this area. The importance of the tetrahydropyran scaffold is underscored by its presence in numerous approved drugs and clinical candidates. nih.gov

Compound Information

Table 2: List of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 360058-83-9 C₁₁H₁₆ClNO
Tetrahydro-2H-pyran-4-amine 38041-19-9 C₅H₁₁NO
N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Not available C₈H₁₇NO

Future Directions in N Phenyltetrahydro 2h Pyran 4 Amine Hydrochloride Research

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a key objective for its application in pharmaceuticals and as chiral ligands. Current synthetic strategies often result in racemic mixtures, necessitating challenging and costly resolution steps. Future research will likely focus on the development of novel asymmetric synthetic routes to directly produce specific stereoisomers.

Promising methodologies that could be adapted and optimized for this target compound include:

Catalytic Asymmetric Prins Cyclization: This powerful reaction forms the tetrahydropyran (B127337) ring with high stereocontrol. Research into novel chiral catalysts, such as chiral phosphoric acids, could enable the enantioselective cyclization of appropriate precursors to yield the desired chiral tetrahydropyran core.

Organocatalytic Michael Addition: The use of chiral organocatalysts to promote the conjugate addition of an amine to a suitable pyran-based acceptor could be a viable strategy. This approach offers the advantage of being metal-free and often proceeds under mild reaction conditions.

Enzymatic Kinetic Resolution: Biocatalysis presents a green and highly selective alternative. Enzymes, such as lipases or aminases, could be employed to selectively acylate or deaminate one enantiomer of a racemic mixture of N-Phenyltetrahydro-2H-pyran-4-amine, allowing for the separation of the desired stereoisomer.

Hetero-Diels-Alder Reactions: Asymmetric hetero-Diels-Alder reactions between a diene and an aldehyde or imine containing the phenylamino (B1219803) moiety could be explored for the construction of the tetrahydropyran ring with controlled stereochemistry.

The development of these and other novel asymmetric routes will be crucial for accessing enantiopure this compound, thereby enabling a more detailed investigation of its stereoisomer-specific biological activities and applications.

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding

To complement and guide synthetic efforts, the integration of advanced computational methods will be indispensable for gaining a deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound.

Future computational studies are expected to focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be used to model the transition states of key synthetic steps, providing insights into the factors that control stereoselectivity. researchgate.netresearchgate.net This understanding can aid in the rational design of more efficient and selective catalysts and reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational preferences of this compound and its interactions with biological targets or in different solvent environments. This information is critical for understanding its pharmacokinetic and pharmacodynamic properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For enzymatic reactions, QM/MM methods can be used to model the active site of the enzyme and the substrate, elucidating the intricate details of the catalytic mechanism and the origins of enantioselectivity.

By combining experimental and computational approaches, researchers can accelerate the development of optimized synthetic routes and gain a more comprehensive understanding of the chemical and physical properties of this compound.

Application in the Synthesis of Next-Generation Chemical Probes

The structural features of this compound, particularly the presence of a secondary amine, make it an attractive scaffold for the development of next-generation chemical probes. nih.govolemiss.edu These probes are essential tools for studying biological processes and for drug discovery.

Future research in this area will likely involve:

Fluorophore Conjugation: The secondary amine provides a convenient handle for the attachment of fluorescent dyes. nih.gov This would allow for the synthesis of fluorescently labeled probes that can be used to visualize the localization and dynamics of their biological targets within living cells.

Biotinylation and Affinity-Based Probes: The amine group can be readily modified with biotin (B1667282) or other affinity tags. Such probes are valuable for identifying and isolating the binding partners of the parent compound from complex biological mixtures, a technique known as affinity chromatography.

Photoaffinity Labeling: The introduction of a photoreactive group onto the this compound scaffold would enable the creation of photoaffinity probes. Upon photoactivation, these probes can form a covalent bond with their target protein, allowing for its unambiguous identification.

The development of a diverse toolkit of chemical probes based on the this compound structure will significantly contribute to our understanding of its biological functions and facilitate the discovery of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves reductive amination between tetrahydro-2H-pyran-4-one and aniline derivatives under hydrogenation conditions (e.g., using Pd/C or NaBH4). Reaction optimization requires control of temperature (25–60°C), pH (neutral to slightly acidic), and stoichiometric ratios of precursors. Post-synthesis, the hydrochloride salt is formed via HCl gas or aqueous HCl treatment. Thin-layer chromatography (TLC) and 1^1H/13^13C NMR are used to monitor intermediates and confirm product identity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.4 ppm, pyran ring protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 178.12) and adducts (e.g., [M+Na]+ at m/z 200.10) .
  • Collision Cross-Section (CCS) Analysis : Validates gas-phase ion mobility (e.g., predicted CCS values: 139.6 Ų for [M+H]+) .

Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in solvents like water, DMSO, or ethanol, followed by UV-Vis or HPLC quantification.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via HPLC-MS .

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be systematically resolved?

  • Methodological Answer :

  • Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}) for receptors like opioid or serotonin subtypes .
  • Functional Cellular Assays : Compare cAMP inhibition or calcium flux responses in cell lines (e.g., HEK-293) under standardized conditions .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across datasets, accounting for variables like assay sensitivity and cell type .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., µ-opioid receptor).
  • QSAR Modeling : Train models on structural analogs (e.g., piperidine derivatives) to predict affinity and selectivity .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and ligand-protein hydrogen bonding .

Q. How does the hydrochloride salt form influence physicochemical properties?

  • Methodological Answer :

  • Solubility Enhancement : The hydrochloride salt increases aqueous solubility by 5–10× compared to the free base, validated via phase-solubility diagrams .
  • Stability : Salt formation reduces hygroscopicity; stability is confirmed by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) .

Q. What strategies are effective for impurity profiling during synthesis?

  • Methodological Answer :

  • HPLC-UV/HRMS : Detect and quantify impurities (e.g., N-phenylpiperidin-4-amine derivatives) using gradient elution (C18 column, 0.1% TFA in water/acetonitrile) .
  • Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative stress (H2_2O2_2) to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.